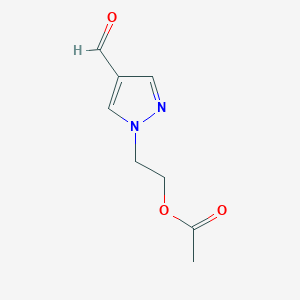

Acetato de 2-(4-formil-1H-pirazo-1-il)etilo

Descripción general

Descripción

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate comprises a pyrazole ring, which is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Aplicaciones Científicas De Investigación

Síntesis de Derivados de Imidazol

Los derivados de imidazol son conocidos por su amplia gama de actividades farmacológicas. El compuesto Acetato de 2-(4-formil-1H-pirazo-1-il)etilo puede servir como precursor en la síntesis de compuestos que contienen imidazol, los cuales tienen aplicaciones que van desde actividades antibacterianas hasta antitumorales .

Andamiaje de Pirazol en el Descubrimiento de Fármacos

La porción de pirazol es un andamiaje crucial en la química medicinal. Se utiliza en el desarrollo de compuestos con diversas funciones farmacológicas, incluyendo propiedades antiinflamatorias y antidiabéticas. Este compuesto, con su núcleo de pirazol, puede utilizarse para crear nuevos candidatos a fármacos .

Agentes Antimicrobianos

La investigación ha demostrado que las hidrazonas derivadas de pirazol exhiben una potente inhibición del crecimiento contra varias cepas de bacterias resistentes a los medicamentos. Como tal, This compound podría utilizarse para diseñar nuevos agentes antimicrobianos para combatir cepas bacterianas resistentes .

Agentes Antituberculosos

El compuesto puede participar en el diseño de derivados de nitroaromáticos de calcona, los cuales han mostrado promesa como agentes antituberculosos. Estos derivados son activos contra Mycobacterium tuberculosis, incluyendo cepas resistentes a tratamientos comunes .

Antagonistas del Receptor de Andrógenos

En la búsqueda de fármacos que se dirijan al cáncer de próstata resistente a la castración (CRPC), se han investigado derivados de pirazol. This compound podría ser un intermediario clave en la síntesis de nuevos antagonistas del receptor de andrógenos .

Reacciones de Formilación de Vilsmeier-Haack

Este compuesto es un candidato potencial para las reacciones de formilación de Vilsmeier-Haack, las cuales son útiles en la síntesis de varios compuestos orgánicos. Puede proporcionar una vía para sintetizar aldehídos que son significativos en la química farmacéutica .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets . These targets often play crucial roles in various biochemical processes, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic activities .

Mode of Action

For instance, some pyrazole derivatives have been found to disrupt the bacterial cell membrane . The compound may bind to its target, leading to conformational changes that affect the target’s function .

Biochemical Pathways

These pathways may involve processes related to inflammation, tumor growth, diabetes, and various microbial infections .

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound may exert a range of effects, potentially including antimicrobial, anti-inflammatory, antitumor, and antidiabetic activities .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cholinesterase enzymes, where it acts as an inhibitor. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurological disorders . Additionally, 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate has been shown to interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Cellular Effects

The effects of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate on various cell types and cellular processes are profound. In neuronal cells, it enhances synaptic transmission by inhibiting cholinesterase, leading to improved cognitive functions. In immune cells, it modulates the expression of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate influences cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate exerts its effects through several mechanisms. It binds to the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine. This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions. Additionally, 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate can inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase, by binding to their active sites . These interactions lead to changes in gene expression, particularly those genes involved in inflammation and neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate can lead to sustained inhibition of cholinesterase activity and persistent anti-inflammatory effects . The compound’s efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate vary with different dosages in animal models. At low doses, the compound effectively inhibits cholinesterase and reduces inflammation without causing significant adverse effects. At higher doses, it can lead to toxicity, manifesting as gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where doses above a certain level result in a sharp increase in adverse effects .

Metabolic Pathways

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain . This localization can enhance its therapeutic effects but may also contribute to its toxicity at higher doses .

Subcellular Localization

The subcellular localization of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in neurotransmission and inflammation. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . These modifications can also affect the compound’s stability and efficacy .

Propiedades

IUPAC Name |

2-(4-formylpyrazol-1-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-7(12)13-3-2-10-5-8(6-11)4-9-10/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNWFGFRZMKZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001222760 | |

| Record name | 1-[2-(Acetyloxy)ethyl]-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315367-26-0 | |

| Record name | 1-[2-(Acetyloxy)ethyl]-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315367-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Acetyloxy)ethyl]-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1525320.png)

![3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525322.png)

![3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525325.png)

![6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525329.png)

![5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525332.png)

amine](/img/structure/B1525334.png)